molecular formula C20H20N4O3 B11657505 N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657505
M. Wt: 364.4 g/mol
InChI Key: UMOKFDGYRVZTSF-FYJGNVAPSA-N
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Description

N'-[(E)-(2-Hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a Schiff base derivative of pyrazole carbohydrazide. Its structure features a pyrazole core substituted with a 4-propoxyphenyl group at position 3 and a 2-hydroxyphenyl methylidene hydrazide moiety at position 3. The (E)-configuration of the imine bond is confirmed via X-ray crystallography in related analogs . This compound is of interest due to its structural similarity to bioactive pyrazole derivatives, particularly in anticancer and antimicrobial research .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-2-11-27-16-9-7-14(8-10-16)17-12-18(23-22-17)20(26)24-21-13-15-5-3-4-6-19(15)25/h3-10,12-13,25H,2,11H2,1H3,(H,22,23)(H,24,26)/b21-13+

InChI Key

UMOKFDGYRVZTSF-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-(4-Propoxyphenyl)-1H-Pyrazole-5-Carboxylate Ester

Reagents :

  • 4-Propoxyphenylacetylene

  • Ethyl acetoacetate

  • Hydrazine hydrate (99%)

  • Ethanol (anhydrous)

Procedure :

  • 4-Propoxyphenylacetylene (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol (50 mL) for 8–10 hours.

  • Hydrazine hydrate (15 mmol) is added dropwise, and the mixture is stirred at 80°C for 24 hours.

  • The product is precipitated by cooling, filtered, and recrystallized from ethanol/water (3:1).

Key Data :

ParameterValueSource
Yield78–82%
Melting Point145–148°C
IR (ν, cm⁻¹)1695 (C=O ester)

Step 2: Hydrazinolysis to Carbohydrazide

Reagents :

  • 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylate ester (5 mmol)

  • Hydrazine hydrate (excess)

  • Ethanol (50 mL)

Procedure :

  • The ester (5 mmol) and hydrazine hydrate (20 mmol) are refluxed in ethanol for 5 hours.

  • The mixture is cooled, and the precipitated carbohydrazide is filtered and washed with cold ethanol.

Characterization :

TechniqueDataSource
¹H NMR (DMSO-d6)δ 10.2 (s, NH₂)
¹³C NMRδ 163.4 (C=O)
Yield85–89%

Step 3: Schiff Base Condensation

Reagents :

  • 3-(4-Propoxyphenyl)-1H-pyrazole-5-carbohydrazide (3 mmol)

  • 2-Hydroxybenzaldehyde (3.3 mmol)

  • Ethanol (30 mL)

  • Piperidine (3 drops)

Procedure :

  • The carbohydrazide and aldehyde are refluxed in ethanol with piperidine for 6–8 hours.

  • The product is isolated by pouring the reaction into ice-water, followed by filtration and recrystallization from dioxane/water.

Optimization Insights :

  • Catalyst : Piperidine enhances imine formation by deprotonating intermediates.

  • Solvent : Ethanol balances solubility and reaction kinetics.

  • Molar Ratio : A 1:1.1 ratio of carbohydrazide to aldehyde minimizes side products.

Spectroscopic Validation :

ParameterValueSource
¹H NMR (DMSO-d6)δ 11.6 (s, NH), 8.4 (s, CH=N)
IR (ν, cm⁻¹)1610 (C=N), 3250 (OH)
HRMSm/z 379.1421 [M+H]⁺

Mechanistic Analysis

Cyclocondensation in Pyrazole Formation

The pyrazole ring forms via a [3+2] cycloaddition between the acetylene and hydrazine, followed by tautomerization (Figure 1). Electron-donating propoxy groups stabilize the intermediate, improving yields.

Schiff Base Configuration

The E-isomer predominates due to steric hindrance between the hydroxyphenyl group and pyrazole ring. NOESY correlations confirm the configuration.

Challenges and Solutions

Challenge : Low solubility of intermediates in ethanol.
Solution : Use dioxane/water (4:1) for recrystallization.

Challenge : Oxidative degradation during reflux.
Solution : Conduct reactions under nitrogen atmosphere.

Comparative Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Reference
N'-(Thienylmethylene) derivative89240–241
N'-Benzylidene derivative83244–246
Target compound75–80*250–252*

*Predicted based on structural analogs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with a pyrazole structure exhibit significant antioxidant properties. A study evaluating novel pyrazole derivatives demonstrated their ability to scavenge free radicals effectively, thereby reducing oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders . The compound's structure allows it to interact with reactive oxygen species, making it a candidate for further development as an antioxidant agent.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. In vitro assays have shown that N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions . This is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.

Anticancer Properties

Emerging research highlights the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways . The ability to selectively target cancer cells while sparing normal cells positions this compound as a promising candidate in cancer therapy.

Case Studies

Study Focus Findings
Study 1Antioxidant EvaluationDemonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Study 2Anti-inflammatory ActivityShowed inhibition of TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
Study 3Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value lower than many existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound A is compared to analogs with variations in substituents on the phenyl rings and pyrazole core. Key structural differences influence physicochemical properties and biological activity:

Table 1: Substituent Comparison of Pyrazole Carbohydrazide Derivatives
Compound Name R1 (Pyrazole-3) R2 (Hydrazide) Key Biological Activity Reference
Compound A 4-Propoxyphenyl 2-Hydroxyphenyl Under investigation
(E)-N′-(2-Hydroxybenzylidene)-1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide Phenyl 2-Hydroxyphenyl Anticancer (lung carcinoma)
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl 5-Chloro-2-hydroxyphenyl A549 lung cancer cell inhibition (IC₅₀: ~5 µM)
N′-[(E)-(4-Dimethylaminophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Dimethylaminophenyl Enhanced solubility due to dimethylamino group
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl Increased lipophilicity

Key Observations :

  • Propoxy vs.
  • Hydroxyphenyl vs. Substituted Phenyl: The 2-hydroxyphenyl group enables hydrogen bonding, critical for target binding in anticancer analogs .
Anticancer Activity
  • Compound A shares structural motifs with lung carcinoma inhibitors. For example, (E)-N′-(2-hydroxybenzylidene)-1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide induces apoptosis via mitochondrial pathways in lung cancer cells .
  • The 4-chlorophenyl analog () shows potent A549 cell growth inhibition (IC₅₀: ~5 µM), suggesting halogen substituents enhance cytotoxicity .
Antimicrobial Activity

Physicochemical and Computational Studies

Table 2: Physicochemical Properties
Property Compound A N′-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Molecular Weight 362.43 g/mol 406.48 g/mol
Predicted LogP ~3.5 (estimated) 1.21 (density)
Acidic pKa ~8.3 (hydroxyl group) 8.28 (predicted)

Computational Insights :

  • DFT studies on analogs (e.g., ) reveal electron-withdrawing groups (e.g., chloro) lower HOMO-LUMO gaps, enhancing reactivity .
  • Molecular docking of similar compounds shows the 2-hydroxyphenyl group forms hydrogen bonds with kinase active sites .

Biological Activity

N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Chemical Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • CAS Number : 1007519-40-5
  • Molecular Weight : 342.36 g/mol

The structure features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups in its structure contributes to this activity by scavenging free radicals.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This effect may involve the modulation of pathways such as NF-kB and MAPK.
  • Antimicrobial Properties : Preliminary studies suggest that this pyrazole derivative possesses antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryInhibition of TNF-α and IL-6 release
AntimicrobialEffective against E. coli and S. aureus

Case Study: Anti-inflammatory Potential

A study conducted by Lee et al. (2020) examined the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked reduction in paw swelling and joint inflammation upon treatment with the compound, alongside decreased levels of inflammatory markers such as IL-1β and TNF-α. This suggests that this compound may be a promising candidate for further development in anti-inflammatory therapies.

Case Study: Antioxidant Activity

In another research effort, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results demonstrated that it effectively reduced oxidative stress markers in vitro, supporting its potential application in oxidative stress-related disorders.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Formation of the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions.

  • Step 2 : Introduction of the 4-propoxyphenyl group via nucleophilic substitution using 4-propoxyphenyl halides and a base (e.g., K₂CO₃).

  • Step 3 : Condensation of the carbohydrazide intermediate with 2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product.

  • Characterization : Confirmed via ¹H/¹³C NMR (to verify hydrazone E-configuration), IR (C=O and N-H stretches), and HRMS .

    • Optimization Table :
StepReactantsConditionsYield (%)Purity (HPLC)
1β-ketoester, NH₂NH₂H₂SO₄, 80°C65–70≥95%
2Pyrazole intermediate, 4-propoxyphenyl bromideK₂CO₃, DMF, 120°C75–80≥98%
3Carbohydrazide, 2-hydroxybenzaldehydeEtOH, reflux, 6h60–65≥97%

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions are critical for stability?

  • Methodology :

  • Crystallization : Slow evaporation from DMSO/MeOH (1:3) yields single crystals suitable for X-ray diffraction .
  • Refinement : SHELXL software refines structures using least-squares minimization, accounting for hydrogen bonding and disorder .
  • Key Interactions :
  • Intramolecular O–H···N hydrogen bonds between the hydroxyl and hydrazone groups.
  • π–π stacking between aromatic rings (distance: 3.5–3.8 Å) stabilizes the lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : B3LYP/6-311++G(d,p) basis set models electron density, HOMO-LUMO gaps (≈3.2 eV), and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electron-rich regions (hydrazone nitrogen, hydroxyl oxygen) prone to electrophilic attack .
    • Applications : Predicts binding affinity to biological targets (e.g., kinases) via docking studies using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective)?

  • Methodology :

  • Standardized Assays : Re-evaluate under controlled conditions (e.g., CLSI guidelines for MIC testing) using reference strains.

  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing propoxy with isopropoxy) to isolate structure-activity relationships .

  • Meta-Analysis : Cross-reference data with crystallographic (e.g., hydrogen-bonding capacity) and computational (e.g., LogP) parameters to identify outliers .

    • Case Study Table :
StudyActivity (MIC, μg/mL)StrainSubstituent VariationCrystallographic Data
A8.5 (Active)S. aureus4-propoxyphenylStrong O–H···N bonds
B>100 (Inactive)E. coli4-ethoxy substitutionWeak π–π stacking

Q. How do solvent effects and pH influence the compound’s tautomeric equilibrium in solution?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 320 nm for enol vs. 280 nm for keto forms) in solvents like DMSO (polar aprotic) vs. water .
  • pH Titration : Use ¹H NMR in D₂O to track protonation states; the enol form dominates at pH >7 due to deprotonation of the hydroxyl group .
  • Implications : Tautomerism affects bioavailability and binding modes in biological assays.

Data Contradiction Analysis

Q. Why do some studies report high antioxidant activity while others show negligible results?

  • Root Causes :

  • Assay Variability : DPPH vs. ABTS assays differ in radical specificity; DPPH may underestimate activity due to steric hindrance .
  • Redox Interference : The propoxyphenyl group may quench radicals via electron donation in acidic conditions (pH 4.0), but not at neutral pH .
    • Resolution : Repeat assays under standardized pH and solvent conditions, corroborated by electrochemical studies (cyclic voltammetry) .

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